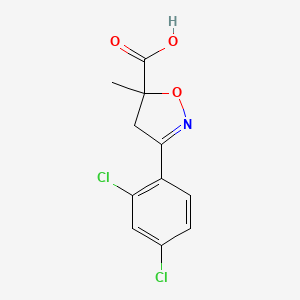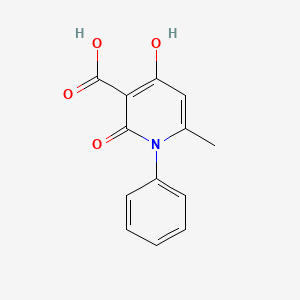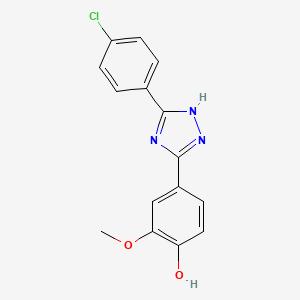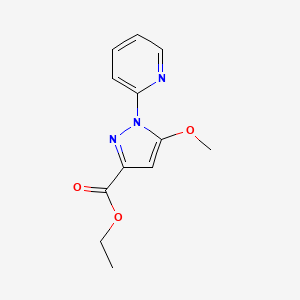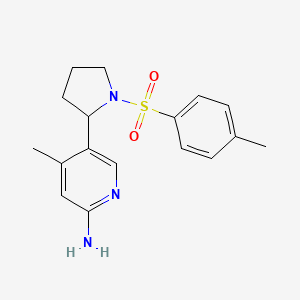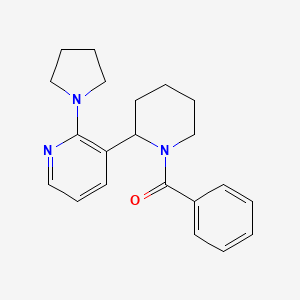
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of pyrrolidine, pyridine, and piperidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactionsKey reagents often include pyridine derivatives, pyrrolidine, and piperidine, with reaction conditions involving catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
科学的研究の応用
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound may bind to active sites on enzymes, altering their activity and affecting biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone: shares structural similarities with other heterocyclic compounds, such as imidazole and triazole derivatives.
Pyrrolidine-based compounds: Known for their biological activity and use in drug discovery.
Pyridine-based compounds: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer unique biological activities and chemical reactivity. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C21H25N3O |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c25-21(17-9-2-1-3-10-17)24-16-5-4-12-19(24)18-11-8-13-22-20(18)23-14-6-7-15-23/h1-3,8-11,13,19H,4-7,12,14-16H2 |
InChIキー |
ILNIIKSBZRMTSM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)N3CCCC3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


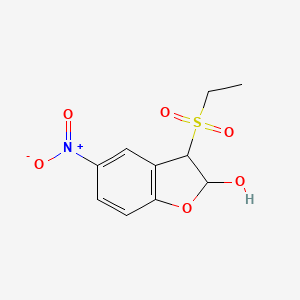
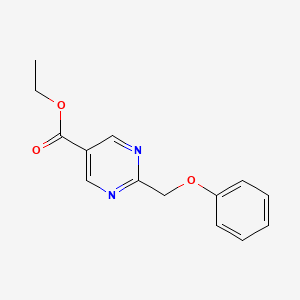
![[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
